FtsZ-IN-6
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Overview
Description
FtsZ-IN-6 is a chemical compound known for its role as an inhibitor of the bacterial protein FtsZ. FtsZ is a crucial protein involved in bacterial cell division, forming a ring at the site of division and recruiting other proteins to form a division complex. Inhibiting FtsZ can disrupt bacterial cell division, making this compound a potential candidate for antibacterial drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FtsZ-IN-6 typically involves multiple steps, starting with the preparation of intermediate compounds. These intermediates are then subjected to various chemical reactions, such as condensation, cyclization, and functional group modifications, to yield the final product. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .
Chemical Reactions Analysis
Types of Reactions: FtsZ-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, nucleophiles, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
FtsZ-IN-6 has several scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of bacterial cell division and the role of FtsZ in this process.
Biology: Employed in research to understand the interactions between FtsZ and other proteins involved in cell division.
Medicine: Investigated as a potential antibacterial agent, particularly against drug-resistant bacterial strains.
Mechanism of Action
FtsZ-IN-6 exerts its effects by binding to the FtsZ protein and inhibiting its polymerization into filaments. This disruption prevents the formation of the Z-ring, which is essential for bacterial cell division. The compound targets the GTP-binding site of FtsZ, interfering with its ability to hydrolyze GTP and assemble into functional filaments .
Comparison with Similar Compounds
PC190723: Another FtsZ inhibitor with a similar mechanism of action, targeting the GTP-binding site.
TXA707: A compound that inhibits FtsZ polymerization and has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
C8: A small molecule inhibitor of FtsZ that disrupts its assembly and function.
Uniqueness of FtsZ-IN-6: this compound is unique in its specific binding affinity and inhibitory potency against FtsZ. It has been shown to be effective in disrupting bacterial cell division at lower concentrations compared to other inhibitors. Additionally, its chemical structure allows for modifications that can enhance its antibacterial activity and reduce potential side effects .
Properties
Molecular Formula |
C28H22BrN3O2 |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
20-oxo-N-(3-propan-2-ylphenyl)-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide;bromide |
InChI |
InChI=1S/C28H21N3O2.BrH/c1-16(2)17-6-5-7-19(14-17)29-28(33)18-10-11-23-22(15-18)20-12-13-31-24-9-4-3-8-21(24)27(32)26(31)25(20)30-23;/h3-16H,1-2H3,(H,29,33);1H |
InChI Key |
RRSMOJZSFIUKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC4=C3C=C[N+]5=C4C(=O)C6=CC=CC=C65.[Br-] |
Origin of Product |
United States |
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